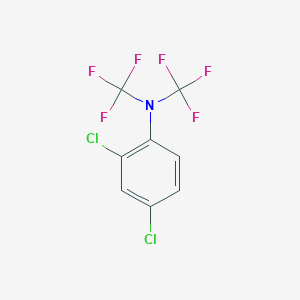

2,4-Dichloro-bis(trifluoromethyl)aniline

Description

Structural Features and Electronic Properties of Halogenated and Trifluoromethylated Aniline (B41778) Systems

The molecular architecture of 2,4-Dichloro-bis(trifluoromethyl)aniline is defined by the spatial arrangement and electronic influence of its substituents on the aniline framework. The presence of two chlorine atoms and two trifluoromethyl groups alongside the amino group on a benzene (B151609) ring results in significant steric congestion and profound electronic modifications.

Structural Features

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL at 25°C) | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloro-6-(trifluoromethyl)aniline | C₇H₄Cl₂F₃N | 230.01 | 98-100 / 0.6 mmHg | 1.532 | sigmaaldrich.com |

| 2,6-Dichloro-4-(trifluoromethyl)aniline (B1295278) | C₇H₄Cl₂F₃N | 230.01 | 60-62 / 1 mmHg | 1.532 | nbinno.com |

| 2,4-Bis(trifluoromethyl)aniline | C₈H₅F₆N | 229.12 | 50 / 5.2 kPa | Not Available | sigmaaldrich.combdmaee.net |

| 2,4-Dichloro-3,5-bis(trifluoromethyl)aniline (Calculated) | C₈H₃Cl₂F₆N | 312.02 | Not Available | Not Available |

Electronic Properties

The electronic character of the aniline ring is dramatically altered by its substituents. Each group exerts a distinct influence through inductive (-I) and resonance (-R) effects, which collectively determine the molecule's reactivity.

Amino Group (-NH₂): This group is strongly electron-donating through resonance (+R effect), which increases the electron density at the ortho and para positions of the benzene ring, thereby activating it towards electrophilic substitution. byjus.com

Trifluoromethyl Groups (-CF₃): The -CF₃ group is one of the most powerful electron-withdrawing groups. This is due to the strong -I effect of the three fluorine atoms. It strongly deactivates the aromatic ring towards electrophilic attack and acts as a meta-director. sciencemadness.org

In this compound, the cumulative effect of two chloro and two trifluoromethyl groups would render the aromatic ring extremely electron-deficient. This deactivation significantly impacts the basicity of the amino group. The lone pair on the nitrogen atom is delocalized into the ring to a lesser extent due to the powerful pull of the electron-withdrawing substituents. Consequently, the basicity of such a molecule is expected to be drastically lower than that of aniline itself.

| Compound | pKa of Conjugate Acid (Anilinium Ion) | Reference |

|---|---|---|

| Aniline | 4.63 | |

| 4-Chloroaniline | 4.15 | |

| 4-(Trifluoromethyl)aniline | 2.76 | sigmaaldrich.com |

| 3-(Trifluoromethyl)aniline | 3.50 | wikipedia.org |

Significance within the Field of Polyhalogenated and Polyfluorinated Aromatic Amines

Polyhalogenated and polyfluorinated aromatic amines, including structures analogous to this compound, are highly valuable intermediates in synthetic chemistry. mdpi.com Their importance stems from the profound impact that fluorine and chlorine atoms have on the properties of the final products, such as pharmaceuticals and agrochemicals. nbinno.com

The incorporation of trifluoromethyl groups and chlorine atoms into a molecular scaffold can enhance several key characteristics. These include increased metabolic stability (by blocking sites of oxidation), greater lipophilicity (which can improve membrane permeability), and modified binding affinities for biological targets. nbinno.comresearchgate.net For example, 2,6-dichloro-4-(trifluoromethyl)aniline is a crucial intermediate in the synthesis of fipronil, a broad-spectrum insecticide. nbinno.comgoogle.com This highlights the role of this class of anilines as foundational building blocks for complex and commercially important molecules. nbinno.com

Furthermore, these highly substituted anilines serve as precursors for a variety of nitrogen-containing heterocyclic compounds, which are prevalent motifs in bioactive molecules. researchgate.netresearchgate.net The unique electronic landscape of these aniline derivatives can be exploited to control the regioselectivity of subsequent cyclization reactions, leading to novel molecular architectures that would be difficult to access through other synthetic routes.

Challenges and Research Opportunities Posed by Complex Substitution Patterns

The very features that make polysubstituted anilines valuable also give rise to significant synthetic hurdles and exciting areas for future research.

Challenges

The synthesis of molecules with dense and specific substitution patterns like this compound is a formidable challenge. acs.org Key difficulties include:

Regiocontrol: Achieving the selective installation of multiple different substituents at specific positions on the benzene ring is inherently difficult. researchgate.net The directing effects of the existing groups can conflict, often leading to the formation of undesirable regioisomers that are difficult to separate. researchgate.net

Harsh Reaction Conditions: The synthesis often requires multi-step procedures. researchgate.netgoogle.com For instance, electrophilic substitution reactions, such as nitration, on a ring already bearing deactivating groups like -CF₃ require severe conditions, which can limit functional group tolerance and lead to side reactions. sciencemadness.org

Research Opportunities

The difficulties associated with these molecules simultaneously define vibrant areas of research in modern organic synthesis.

Development of Novel Synthetic Methods: There is a pressing need for new, efficient, and regioselective methods to synthesize polyfunctionalized aromatics. acs.org This includes advancements in transition-metal catalysis for C-H functionalization, photoredox catalysis, and enzymatic transformations, which can offer milder reaction conditions and novel reactivity patterns. researchgate.netnih.govacs.org

Exploration of Chemical Space: These complex anilines provide access to a region of chemical space that is largely underexplored. acs.org Investigating their use as building blocks could lead to the discovery of new pharmaceuticals, agrochemicals, and functional materials with superior performance and tailored properties. The increased three-dimensional complexity compared to simpler planar anilines offers the potential for greater versatility and specificity in molecular design. acs.org

Fundamental Studies: There is an opportunity to conduct fundamental studies on the structure-property relationships in these highly substituted systems. Understanding how the interplay of steric and electronic effects in such crowded molecules dictates their reactivity, conformation, and intermolecular interactions is crucial for the rational design of future functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-N,N-bis(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F6N/c9-4-1-2-6(5(10)3-4)17(7(11,12)13)8(14,15)16/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXZAVNZTJNBKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dichloro Bis Trifluoromethyl Aniline and Analogous Structures

De Novo Synthesis Pathways from Substituted Benzene (B151609) Precursors

De novo synthesis provides a foundational approach to constructing complex aromatic molecules from simpler, substituted benzene starting materials. These pathways are characterized by the sequential introduction of functional groups, where the order of reactions is critical for achieving the target substitution pattern.

Sequential Halogenation and Trifluoromethylation Strategies on Aniline (B41778) Scaffolds

Similarly, the synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278) can be accomplished via a multi-step process starting from aniline. patsnap.com The key steps involve:

Acetylation: Protection of the amino group of aniline to form N-acetylaniline.

Trifluoromethylation: Introduction of the trifluoromethyl group at the para-position.

Chlorination: Dichlorination at the ortho-positions relative to the protected amino group.

Hydrolysis: Deprotection of the amino group to yield the final product.

This sequence demonstrates how the directing effects of the acetylamino group are utilized to guide the subsequent substitution reactions.

Amination Reactions of Dichlorobis(trifluoromethyl)benzene Intermediates

An alternative de novo pathway involves introducing the aniline's amino group onto a benzene ring that already possesses the desired chloro and trifluoromethyl substituents. This is typically achieved through amination of an aryl halide. A notable example is the synthesis of 2,4,6-tris(trifluoromethyl)aniline (B44841), which proceeds from 1,3,5-tris(trifluoromethyl)benzene (B44845). researchgate.net The process involves the deprotonation and subsequent iodination of the starting material, followed by a copper-catalyzed amination to introduce the amino group. researchgate.net

While direct amination of a dichlorobis(trifluoromethyl)benzene is not widely detailed, established methods like the Buchwald-Hartwig amination, which uses palladium catalysts, are standard for forming C-N bonds with a wide range of aryl halides and amines. This catalytic approach offers a versatile route for the amination step in the synthesis of such complex anilines.

Regioselective Chlorination of Bis(trifluoromethyl)anilines

Achieving regioselectivity during the chlorination of anilines, including those already containing trifluoromethyl groups, is a significant synthetic challenge. The directing effects of the substituents on the aniline ring play a crucial role. The amino group is a powerful ortho-, para-director, while trifluoromethyl groups are deactivating meta-directors. The outcome of chlorination depends on the interplay of these electronic effects and the reaction conditions.

Direct chlorination of unprotected anilines can be achieved with high regioselectivity for the para-position using copper(II) chloride in ionic liquids. beilstein-journals.orgnih.gov This method provides a safer and more environmentally friendly alternative to traditional chlorination protocols. beilstein-journals.orgnih.gov For ortho-selective chlorination, an amine organocatalyst with sulfuryl chloride as the halogen source has been developed, which proceeds under mild conditions. rsc.org These methods could potentially be applied to bis(trifluoromethyl)anilines, where the positions of the existing trifluoromethyl groups would further influence the site of chlorination.

| Reagent/Catalyst | Halogen Source | Selectivity | Reference |

| Copper(II) chloride | CuCl₂ | para-selective | beilstein-journals.orgnih.gov |

| Secondary Amine | Sulfuryl chloride | ortho-selective | rsc.org |

| N-chlorosuccinimide | NCS | Varies with substrate | chemrxiv.org |

Regioselective Trifluoromethylation of Dichloroanilines

The introduction of trifluoromethyl groups onto a dichloroaniline scaffold is another key synthetic transformation. Direct C-H trifluoromethylation is an ideal method for this purpose, avoiding the need for pre-functionalized starting materials. nih.gov The regioselectivity of these reactions is governed by the electronic properties of the aromatic ring and can be influenced by catalysts or directing groups. nih.govresearchgate.net

For aromatic compounds, regioselective radical C-H trifluoromethylation has been achieved using cyclodextrins as additives. chemrxiv.orgelsevierpure.com The cyclodextrin cavity can protect certain positions on the aromatic ring, thereby directing the trifluoromethylation to specific sites. chemrxiv.orgelsevierpure.com Additionally, visible-light photoredox catalysis has emerged as a powerful tool for the trifluoromethylation of aniline derivatives using reagents like the Togni reagent. researchgate.net The application of these methods to dichloroanilines would depend on the specific substitution pattern and the ability to control the reaction at the desired position.

| Method | Trifluoromethylating Agent | Key Feature | Reference |

| Radical C-H Trifluoromethylation | NaO₂SCF₃ / tBuOOH / Cu(OTf)₂ | Use of cyclodextrins for regioselectivity | chemrxiv.org |

| Photoredox Catalysis | Togni reagent | Visible-light driven | researchgate.net |

| Nucleophilic Addition | Trifluoromethyldifluoroborane | Activation of N-heteroaromatic N-oxides | nih.gov |

Catalytic Approaches in the Formation of Carbon-Halogen and Carbon-Trifluoromethyl Bonds

Catalysis, particularly using transition metals, offers efficient and selective methods for forming C-Cl and C-CF₃ bonds, which are essential for synthesizing compounds like 2,4-dichloro-bis(trifluoromethyl)aniline.

Transition-Metal-Catalyzed Cross-Coupling for Aryl-Halogen Formation

Transition-metal catalysis is fundamental to modern organic synthesis, enabling the formation of aryl-halogen bonds through various cross-coupling reactions. While direct electrophilic halogenation is common, catalytic methods can offer alternative pathways with different selectivities. The chlorination of unprotected anilines using copper(II) chloride is an example of a transition-metal-mediated process where the copper salt acts as both the oxidant and the chloride source. beilstein-journals.orgnih.gov

More broadly, transition-metal-catalyzed cross-coupling reactions are indispensable for constructing complex aromatic systems. For instance, palladium-catalyzed reactions are widely used to form carbon-carbon and carbon-heteroatom bonds. While typically used to couple aryl halides with other nucleophiles, related catalytic cycles can be envisioned for the formation of the aryl-halogen bond itself, particularly in the context of C-H activation and functionalization. The development of novel catalyst systems continues to expand the scope and applicability of these powerful transformations in synthesizing highly substituted aromatic compounds.

Catalytic Trifluoromethylation Strategies for Aromatic Systems

The introduction of trifluoromethyl (CF3) groups into aromatic systems is a critical transformation in the synthesis of compounds like this compound, as these groups can significantly alter the molecule's physical and chemical properties, such as metabolic stability and lipophilicity. nih.gov A variety of catalytic methods have been developed to facilitate the formation of carbon-trifluoromethyl (C–CF3) bonds on aromatic rings. nih.gov

Copper-catalyzed reactions are prominent in aromatic trifluoromethylation. beilstein-journals.org These methods can utilize various trifluoromethyl sources and aryl substrates. For instance, copper-mediated cross-coupling reactions can effectively trifluoromethylate aryl iodides using stable and cost-effective potassium trifluoroacetate (CF3CO2K) as the CF3 source. nih.gov This process often involves the in-situ generation of a [CuCF3] species, which is a key intermediate. nih.gov Similarly, (trifluoromethyl)trimethylsilane (TMSCF3) can be used as a nucleophilic trifluoromethylating reagent in the presence of a copper catalyst. organic-chemistry.org The development of flow chemistry techniques for these copper-catalyzed reactions has enabled rapid and efficient trifluoromethylation of a broad spectrum of aromatic and heteroaromatic compounds with very short reaction times. nih.gov Another approach involves the trifluoromethylation of arenediazonium salts, generated in-situ from anilines, using CuCF3. beilstein-journals.org

Palladium catalysis has also been employed, often in conjunction with other methods like photoredox catalysis, for the trifluoromethylation of aryl substrates. nih.gov C–H trifluoromethylation, which directly converts a carbon-hydrogen bond to a C-CF3 bond, is a particularly attractive strategy. For example, a directing group strategy can be used with Pd(OAc)2 and an electrophilic trifluoromethylation reagent to achieve Ar-CF3 bond formation. nih.gov

More recent strategies have explored other metals and catalytic systems. Bismuth-catalyzed C–H trifluoromethylation of arenes and heteroarenes has been demonstrated using CF3SO2Cl under light irradiation. acs.org This method allows for the direct functionalization of various heterocycles. acs.org Photoredox catalysis, often using ruthenium or iridium-based photocatalysts, has emerged as a powerful tool for generating trifluoromethyl radicals from sources like CF3I or Togni's reagent under mild, visible-light-driven conditions. organic-chemistry.orgresearchgate.net These radical processes can then functionalize aromatic rings. researchgate.net

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being applied to the synthesis of complex fluorinated molecules to reduce environmental impact and improve safety and efficiency. dovepress.comresearchgate.net This involves developing methods that use less hazardous materials, reduce waste, and operate under milder conditions. acs.orgdur.ac.uk

One key area of advancement is the use of alternative reaction media and energy sources. Mechanochemical synthesis, which involves solvent-free reactions conducted by grinding or milling, represents a significant green approach. mdpi.com This technique has been successfully applied to the deaminative trifluoromethylation of aromatic amines, reducing solvent use and workup time. acs.orgacs.org The use of water as a solvent is another cornerstone of green chemistry. sci-hub.st Reactions such as the trifluoromethylation of aromatic compounds have been shown to proceed efficiently in aqueous media, sometimes using cyclodextrins to facilitate the reaction of hydrophobic substrates. chemrxiv.org

The development of more efficient and environmentally benign catalytic systems is also crucial. This includes creating catalysts that are highly active, allowing for lower catalyst loadings, and are recyclable. researchgate.net The shift towards C-H functionalization strategies is inherently greener as it reduces the need for pre-functionalized starting materials (like aryl halides or boronic acids), which simplifies synthetic routes and improves atom economy. acs.org Furthermore, utilizing readily available and less toxic reagents is a primary goal. For example, efforts to use stable, low-cost CF3 sources like potassium trifluoroacetate or to activate potent greenhouse gases like SF6 as a fluorinating agent contribute to greener synthetic pathways. nih.govacs.org Electrochemical methods are also being explored as a sustainable strategy for fluorination, offering a highly effective and versatile platform under mild conditions. researchgate.net

Control of Regioselectivity and Diastereoselectivity in Synthesis

In the synthesis of polysubstituted aromatic compounds like this compound, controlling the position of each substituent on the aromatic ring—known as regioselectivity—is of paramount importance. researchgate.net While the target molecule is achiral and thus diastereoselectivity is not a factor, achieving the correct arrangement of the two chloro and two trifluoromethyl groups around the aniline core requires careful selection of synthetic strategies and reaction conditions.

Steric and Electronic Directing Group Effects

The regiochemical outcome of electrophilic aromatic substitution reactions is governed by the electronic and steric properties of the substituents already present on the aniline ring. nih.gov The amino group (-NH2) is a powerful activating group and an ortho, para-director. This means it directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to it. Conversely, both chlorine atoms and trifluoromethyl groups are deactivating and are generally meta-directors due to their electron-withdrawing nature.

Steric hindrance also plays a critical role. nih.gov Bulky groups can block access to adjacent positions, favoring substitution at less hindered sites. nih.gov The trifluoromethyl group is similar in size to an isopropyl group and can exert significant steric influence, potentially hindering substitution at the ortho positions. nih.gov The cumulative steric and electronic effects of all substituents must be considered to predict and control the final substitution pattern.

Solvent and Temperature Effects on Product Distribution

The choice of solvent and the reaction temperature can significantly influence the distribution of isomeric products in aromatic substitution reactions. Solvents can affect the reactivity of both the substrate and the reagent, thereby altering the regioselectivity.

For example, the solvent hexafluoroisopropanol (HFIP) has been shown to play a fundamental role in the selective functionalization of anilines. rsc.org Its unique properties, including its ability to form hydrogen bonds, can establish a network with the aniline and reagent, leading to altered reactivity and exquisite selectivity for a specific position (e.g., the para position). rsc.org In other cases, using ionic liquids as solvents for the chlorination of unprotected anilines with copper(II) chloride has been shown to achieve high yield and high regioselectivity for para-substitution under mild conditions. nih.gov

Isomer Separation and Purification Techniques

Synthetic reactions often yield a mixture of the desired product along with regioisomers and other byproducts. researchgate.net The separation of these components is a critical step to obtain the pure target compound. The difficulty of separation often depends on the differences in the physical properties of the isomers, such as polarity, boiling point, and solubility. Trifluoromethylated aromatic compounds can sometimes be difficult to separate from their side products due to similar physical properties. nih.gov

Column chromatography is a widely used and versatile technique for separating mixtures of organic compounds. In this method, the mixture is passed through a stationary phase (commonly silica gel or alumina) using a liquid mobile phase (the eluent). Separation occurs based on the differential adsorption of the components to the stationary phase. Isomers with different polarities will travel through the column at different rates, allowing for their collection as separate fractions.

Recrystallization is another powerful purification technique that relies on differences in solubility. The impure solid product is dissolved in a suitable hot solvent in which it is soluble at high temperatures but less soluble at cooler temperatures. As the solution cools, the desired compound crystallizes out, leaving the more soluble impurities (including some isomers) in the solution.

Chemical Reactivity and Transformation Pathways of 2,4 Dichloro Bis Trifluoromethyl Aniline

Mechanistic Investigations of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile wikipedia.org. The feasibility and outcome of such reactions depend on the nature of the substituents already present on the ring.

The substituents on the aniline (B41778) ring exert profound and competing influences on its reactivity towards electrophiles.

Amino (-NH2) Group: The amino group is a powerful activating group. Through resonance, its lone pair of electrons significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions. byjus.comlibretexts.org This makes the ring much more susceptible to attack by electrophiles compared to benzene (B151609).

Chlorine (-Cl) Atoms: Halogens are a unique class of substituents. They are deactivating due to their inductive effect, where the electronegative halogen atom withdraws electron density from the ring through the sigma bond. However, they are ortho-, para-directors because their lone pairs can donate electron density through a weaker resonance effect. libretexts.org

Trifluoromethyl (-CF3) Groups: The trifluoromethyl group is one of the strongest electron-withdrawing groups. It exerts a powerful deactivating effect on the aromatic ring through a strong inductive effect (-I effect) and a hyperconjugative effect (-H effect). nih.govlibretexts.org

In 2,4-Dichloro-bis(trifluoromethyl)aniline, the powerful activating effect of the single amino group is overwhelmingly counteracted by the combined deactivating effects of four strong electron-withdrawing substituents (two -Cl and two -CF3). Consequently, the aromatic ring is expected to be extremely deactivated towards electrophilic aromatic substitution. Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would likely require exceptionally harsh conditions, if they proceed at all. libretexts.orglibretexts.org

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence | Primary Mechanism |

| -NH₂ (Amino) | Strongly Activating | Ortho, Para | Resonance (Donation) |

| -Cl (Chloro) | Deactivating | Ortho, Para | Induction (Withdrawal) > Resonance (Donation) |

| -CF₃ (Trifluoromethyl) | Strongly Deactivating | Meta | Inductive (Withdrawal) |

This table presents the generally accepted effects of these functional groups.

Should an electrophilic substitution reaction be forced to occur, the position of the new substituent (regioselectivity) would be determined by the directing effects of the existing groups and steric hindrance.

The amino group is the most powerful ortho-, para-director byjus.com. In a hypothetical structure like 2,4-dichloro-3,5-bis(trifluoromethyl)aniline, the positions ortho (position 6) and para (position 4, which is blocked) to the amino group are the most electronically enriched. The position meta to the amino group (position 5) is strongly deactivated by a trifluoromethyl group. Therefore, any potential electrophilic attack would be overwhelmingly directed to the only available ortho position, C-6.

However, this position is flanked by a trifluoromethyl group at C-5, which would create significant steric hindrance. Furthermore, the extreme electronic deactivation of the entire ring makes this a highly unfavorable reaction pathway.

Nucleophilic Aromatic Substitution Reactions on the Dichlorinated Core

Given the highly electron-deficient nature of the aromatic ring, nucleophilic aromatic substitution (SNAr) is a much more probable reaction pathway than electrophilic substitution.

The presence of multiple, strong electron-withdrawing groups (-CF3, -Cl) is a prerequisite for SNAr reactions. These groups stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack, thereby lowering the activation energy for the reaction nih.gov. In this compound, the four electron-withdrawing substituents make the aromatic ring a strong electrophile, highly susceptible to attack by nucleophiles.

In an SNAr reaction, a nucleophile attacks the ring and displaces a leaving group. Halogens are excellent leaving groups in this context. The rate of substitution is enhanced when strong electron-withdrawing groups are positioned ortho or para to the leaving group.

In the case of this compound (assuming the 3,5-bis(trifluoromethyl) isomer), both chlorine atoms are activated towards displacement:

The chlorine at C-2 is ortho to the -NH2 group and ortho to a -CF3 group at C-3.

The chlorine at C-4 is para to the -NH2 group and flanked by two -CF3 groups at C-3 and C-5.

The chlorine at C-4 is likely the more reactive site for nucleophilic displacement due to the stabilizing effect of two adjacent trifluoromethyl groups and the para-relationship to the amino group. A wide variety of nucleophiles could potentially displace one or both chlorine atoms, depending on the reaction conditions.

Table 2: Potential Nucleophiles for SNAr Reactions

| Nucleophile Class | Example Species | Potential Product Type |

| Amines | Ammonia (NH₃), Alkylamines (RNH₂) | Diamino derivative |

| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃) | Methoxy ether derivative |

| Hydroxides | Sodium hydroxide (B78521) (NaOH) | Phenol derivative |

| Thiolates | Sodium thiophenoxide (NaSPh) | Thioether derivative |

| Azides | Sodium azide (B81097) (NaN₃) | Azide derivative |

This table provides examples of common nucleophiles known to participate in SNAr reactions with activated aryl halides.

Redox Chemistry of the Aniline Moiety and Aromatic Ring

The redox chemistry of this compound would primarily involve the aniline functional group.

The amino group can be oxidized to form a variety of products. A key reaction for arylamines is diazotization , where the -NH2 group reacts with nitrous acid (generated in situ from NaNO2 and a strong acid) to form a diazonium salt (-N₂⁺). libretexts.orgchemicalforums.com Despite the deactivating groups on the ring, this reaction at the nitrogen atom is generally robust and should proceed. The resulting diazonium salt would be a highly valuable synthetic intermediate, as the diazonium group can be replaced by a wide range of substituents (e.g., -H, -OH, -F, -Cl, -Br, -I, -CN).

Oxidation of the aromatic ring itself would be extremely difficult due to its electron-poor nature. Conversely, reduction of the aromatic system would also be challenging. While the chlorine atoms could potentially be removed via catalytic hydrogenolysis, the stability of the C-F bonds in the trifluoromethyl groups makes their reduction highly unlikely under standard conditions.

Article on the Chemical Compound “this compound” Unproducible Due to Lack of Scientific Data

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of available information on the chemical compound “this compound.” Specifically, no research findings, detailed studies, or experimental data could be located regarding its chemical reactivity and transformation pathways.

The investigation sought to find information for the following specific areas:

Oxidation Pathways and Product Characterization: No studies detailing the oxidation of this compound or the characterization of its potential oxidation products were found.

Reduction Strategies for Functional Group Modification: There is no available literature on the reduction of this specific compound for the purpose of modifying its functional groups.

Derivatization via the Amino Group (Amidation, Alkylation, and Arylation Reactions): No published research could be identified describing amidation, alkylation, or arylation reactions involving the amino group of this compound.

While a PubChem entry (CID 121234768) exists for a compound with this name, it lacks associated literature references, a CAS number, and any experimental data concerning its reactivity. Searches for plausible isomers and alternative nomenclature, such as 2,4-dichloro-N,N-bis(trifluoromethyl)aniline, also failed to yield relevant results.

Due to the absence of scientific data on the specified chemical transformations for "this compound," it is not possible to generate a factually accurate and informative article that adheres to the requested outline and content requirements. Providing such an article would necessitate speculation or the incorrect use of data from related but structurally distinct compounds, which would violate the principles of scientific accuracy.

Based on a comprehensive search of available scientific databases and literature, it is not possible to generate an article on “this compound” that meets the specified requirements for detailed spectroscopic data.

The chemical name "this compound" is inherently ambiguous as the substitution positions of the two trifluoromethyl groups on the aniline ring are not defined. Consequently, several isomers could correspond to this name (e.g., 2,4-Dichloro-3,5-bis(trifluoromethyl)aniline, 2,4-Dichloro-3,6-bis(trifluoromethyl)aniline, etc.).

Extensive searches for these plausible isomers, as well as the general name, did not yield the specific, comprehensive spectroscopic and analytical data (including ¹H, ¹³C, ¹⁹F NMR, 2D NMR, FT-IR, FT-Raman, HRMS, GC-MS, and LC-MS) required to construct the scientifically accurate and detailed article outlined in the request. While data exists for related compounds such as those with a single trifluoromethyl group or those without chlorine substituents, this information cannot be used to describe the requested compound, as per the instructions to focus solely on "this compound".

Therefore, due to the absence of the necessary foundational data in the public domain for this specific and complex molecule, the generation of a scientifically accurate article according to the provided detailed outline is not feasible.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

While a specific, publicly available crystal structure determination for 2,4-Dichloro-bis(trifluoromethyl)aniline could not be located in major crystallographic databases, an analysis of its solid-state molecular geometry and intermolecular interactions can be inferred from the well-documented crystal structures of analogous compounds and general principles of physical organic chemistry. The presence of multiple bulky and highly electronegative substituents—two chlorine atoms and two trifluoromethyl groups—on the aniline (B41778) ring dictates a complex interplay of steric and electronic effects that define its three-dimensional structure and packing in the crystalline state.

Inferred Molecular Geometry

The geometry of the aniline ring itself is expected to be largely planar, although minor deviations from planarity may occur to alleviate steric strain imposed by the ortho- and para-substituents. The bond lengths and angles within the benzene (B151609) ring would be influenced by the electronic nature of the substituents. The carbon-chlorine and carbon-trifluoromethyl bonds will draw electron density away from the aromatic system.

Expected Intermolecular Interactions

In the solid state, the packing of this compound molecules would be governed by a variety of weak intermolecular forces. Given the molecular structure, the following interactions are anticipated to be significant:

Hydrogen Bonding: The primary amine (-NH₂) group is a hydrogen bond donor. It can form intermolecular hydrogen bonds with electronegative atoms on neighboring molecules. The most likely acceptors would be the fluorine atoms of the trifluoromethyl groups or, to a lesser extent, the chlorine atoms. These N–H···F or N–H···Cl interactions would be a significant force in the crystal lattice. Research on similar fluorinated aromatic compounds has shown that C–H···F interactions can also contribute to the stability of the crystal structure. nih.govfishersci.com

Halogen Bonding: The chlorine atoms on the aniline ring can act as halogen bond donors, interacting with electron-rich regions of adjacent molecules, such as the nitrogen atom of the amine group or the fluorine atoms.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of multiple polar C-Cl and C-F bonds. These dipoles would lead to electrostatic attractions between molecules, influencing their alignment in the crystal.

π-π Stacking: The electron-deficient nature of the substituted benzene ring could allow for π-π stacking interactions with other aromatic rings in the crystal lattice.

A summary of the expected crystallographic parameters, based on typical values for similar organic compounds, is presented below. It is important to note that these are estimated values and await experimental verification.

Interactive Table: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value Range | Notes |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for substituted benzene derivatives. |

| Space Group | P2₁/c or Pbca | These space groups are frequently observed for centrosymmetric molecules that can pack efficiently. |

| Z (molecules per unit cell) | 2 or 4 | This value depends on the symmetry of the molecule and the space group. |

| C-Cl Bond Length (Å) | 1.73 - 1.75 | Typical range for C(sp²)-Cl bonds. |

| C-C (aromatic) Bond Length (Å) | 1.38 - 1.41 | The bond lengths within the ring may vary slightly due to substituent effects. |

| C-N Bond Length (Å) | 1.38 - 1.42 | The length of the bond between the aromatic ring and the nitrogen of the amine group. |

| C-CF₃ Bond Length (Å) | 1.49 - 1.53 | The length of the bond between the aromatic ring and the carbon of the trifluoromethyl group. |

| N-H···F Hydrogen Bond (Å) | 2.8 - 3.2 | The expected range for intermolecular hydrogen bonds involving fluorine as an acceptor. The strength of such interactions is known to be influenced by the acidity of the hydrogen donor. nih.govfishersci.com |

Computational Chemistry and Theoretical Investigations of 2,4 Dichloro Bis Trifluoromethyl Aniline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry and electronic properties of molecules.

Optimization of Molecular Conformations

A thorough search of scientific literature did not yield any studies focused on the optimization of molecular conformations for 2,4-Dichloro-bis(trifluoromethyl)aniline using DFT or any other computational method. Such a study would typically involve identifying the lowest energy conformers by systematically rotating the amine and trifluoromethyl groups to find the most stable three-dimensional arrangement.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Specific optimized geometric parameters, including bond lengths, bond angles, and dihedral angles for this compound, are not available in the public domain. This information would typically be presented in tabular format as the result of DFT calculations, providing a detailed picture of the molecule's three-dimensional structure. Without dedicated computational studies, these precise values remain undetermined.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier molecular orbital (FMO) theory is crucial for predicting the reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov

No published research was found that details the HOMO-LUMO analysis for this compound. Consequently, the HOMO-LUMO energy gap and predictions of its chemical reactivity based on this analysis are not available. For the related molecule 4-chloro-2-(trifluoromethyl)aniline, the calculated HOMO-LUMO energy gap has been shown to indicate that charge transfer occurs within the molecule. nih.gov

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)

Theoretical calculations are often used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

No computational studies predicting the NMR chemical shifts or vibrational frequencies (IR and Raman) for this compound were identified. Such predictions, typically performed using DFT methods, would provide valuable information for the structural elucidation of the compound. For the related compound 4-chloro-2-(trifluoromethyl)aniline, DFT calculations have been used to determine vibrational wavenumbers, which showed good correlation with experimental FT-IR and FT-Raman spectra. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually indicating the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

There are no available MEP surface analyses for this compound in the scientific literature. An MEP analysis would identify the sites most susceptible to electrophilic and nucleophilic attack, providing insights into its potential intermolecular interactions.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.netnih.gov These simulations can provide detailed information about the conformational flexibility of a molecule and the influence of a solvent on its structure and dynamics. acs.org

No studies employing molecular dynamics simulations to investigate the conformational landscapes or solvent effects for this compound were found. Such simulations would offer a deeper understanding of the molecule's behavior in different environments, which is crucial for applications in materials science and drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or other properties. mdpi.comnih.gov For complex molecules like this compound, where extensive empirical testing can be resource-intensive, QSAR offers a powerful predictive tool. researchgate.net It allows for the estimation of a compound's potential effects, such as toxicity, bioavailability, or receptor affinity, based on its molecular characteristics. mdpi.comcresset-group.com This predictive capability is particularly valuable in the early stages of research for screening large numbers of compounds and prioritizing them for further investigation, thereby aligning with the principles of reducing animal testing.

The development of a robust QSAR model for this compound would involve a systematic process. Initially, a dataset of structurally related aniline (B41778) derivatives with known experimental activity or property values would be compiled. For each molecule in this dataset, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and are broadly categorized into three main types:

Hydrophobic Descriptors: These parameters, most notably the logarithm of the octanol-water partition coefficient (log Kₒw), describe the lipophilicity of the molecule. Lipophilicity is crucial for a substance's ability to cross biological membranes. For substituted anilines, log Kₒw has been shown to be a significant predictor of toxicity. nih.govnih.gov

Electronic Descriptors: These descriptors characterize the electronic properties of the molecule. Examples include the Hammett sigma constant (σ), which accounts for the electron-withdrawing or electron-donating nature of substituents, and quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The presence of two electron-withdrawing chlorine atoms and two trifluoromethyl groups on the aniline ring would significantly influence these electronic properties.

Steric and Topological Descriptors: These parameters relate to the size and shape of the molecule. They can include descriptors like molecular weight, van der Waals volume, and various topological indices that encode information about molecular branching and connectivity. These factors can influence how a molecule interacts with a biological target.

Once the descriptors are calculated, statistical methods are employed to build the QSAR model. Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, or more advanced machine learning algorithms like artificial neural networks (ANN) are used to find the best correlation between a subset of descriptors and the observed activity. nih.govnih.gov For instance, a study on monosubstituted anilines found a strong correlation between toxicity and the log Kₒw descriptor using linear regression analysis. nih.gov Another study on chlorinated anilines demonstrated the relevance of quantum chemical parameters like E(LUMO) in predicting toxicity. nih.gov

A hypothetical QSAR model for predicting the toxicity of aniline derivatives, including this compound, might take the form of a linear equation:

log(1/C) = β₀ + β₁(log Kₒw) + β₂(E(LUMO)) + β₃(Σσ)

where C is the concentration required to produce a specific biological effect, and the β terms are the regression coefficients determined from the statistical analysis.

The predictive power and reliability of the developed QSAR model must be rigorously validated using both internal and external validation techniques to ensure it is not overfitted and can accurately predict the activity of new, untested compounds. nih.gov A well-validated QSAR model for this compound and its analogues could be instrumental in predicting its environmental fate, potential toxicity to various organisms, and its interactions within biological systems, thereby guiding further empirical research and risk assessment efforts.

Interactive Data Table: Illustrative Molecular Descriptors for QSAR Analysis of Substituted Anilines

The following table presents a hypothetical dataset for a QSAR study, illustrating the types of descriptors that would be calculated for a series of aniline derivatives to build a predictive model. The values for this compound are estimated for illustrative purposes.

| Compound Name | log Kₒw (Hydrophobicity) | E(LUMO) (eV) (Electronic) | Σσ (Hammett Constant) (Electronic) | Molecular Weight ( g/mol ) (Steric) |

| Aniline | 0.90 | 0.5 | 0.00 | 93.13 |

| 4-Chloroaniline | 1.83 | 0.2 | 0.23 | 127.57 |

| 2,4-Dichloroaniline (B164938) | 2.65 | -0.1 | 0.61 | 162.02 |

| 4-(Trifluoromethyl)aniline | 2.43 | -0.4 | 0.54 | 161.12 |

| This compound | 4.50 (est.) | -0.8 (est.) | 1.25 (est.) | 298.04 |

| 2-Aminophenol | 0.62 | 0.6 | -0.37 | 109.13 |

| 4-Nitroaniline | 1.39 | -1.1 | 0.78 | 138.12 |

Environmental Fate and Degradation Pathways of Dichloro Bis Trifluoromethyl Aniline Derivatives

Abiotic Degradation Mechanisms

Abiotic degradation encompasses processes that are not mediated by living organisms, primarily photodegradation and hydrolysis. These mechanisms are crucial in the initial transformation of xenobiotic compounds in aquatic and terrestrial environments.

Photodegradation of per- and polyfluoroalkyl substances (PFAS) has been reviewed, indicating that photo-oxidation and photo-reduction are key mechanisms. nih.gov For instance, photolysis can proceed through the generation of hydrated electrons (eaq-) under reducing conditions, which can lead to the cleavage of carbon-halogen bonds. nih.gov In the case of aromatic compounds, direct photolysis by UV light can lead to the homolytic cleavage of the carbon-chlorine bond, generating aryl radicals. These radicals can then react with water or other hydrogen donors to form dechlorinated products. The trifluoromethyl groups are generally more resistant to photolytic cleavage than chloro-substituents.

Photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) has been shown to be effective for various organochlorine compounds. nih.gov For example, the photocatalytic degradation of 2,4-dichlorophenol (B122985) using Ag/AgBr photocatalysts under UV and visible light resulted in significant degradation, with the kinetics following a pseudo-first-order model. nih.gov It is plausible that similar photocatalytic systems could induce the degradation of 2,4-Dichloro-bis(trifluoromethyl)aniline, likely initiating through the cleavage of the C-Cl bonds, followed by further oxidation of the aromatic ring.

Table 1: Potential Photodegradation Reactions of Halogenated Aromatic Compounds

| Reaction Type | Description | Potential Products |

| Reductive Dechlorination | Cleavage of the C-Cl bond with the addition of hydrogen. | Monochloro-bis(trifluoromethyl)aniline isomers, bis(trifluoromethyl)aniline |

| Hydroxylation | Replacement of a chlorine atom with a hydroxyl group. | Dichloro-hydroxyphenyl-bis(trifluoromethyl)amine |

| Ring Cleavage | Opening of the aromatic ring, leading to smaller aliphatic compounds. | Aliphatic acids and aldehydes |

This table represents potential reactions based on studies of related compounds, as direct data for this compound is limited.

Specific data on the hydrolytic stability of this compound is not available in the current scientific literature. However, the general stability of the chemical bonds present in the molecule can be considered. The carbon-chlorine bonds on the aromatic ring are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). The trifluoromethyl group is also known for its high stability and resistance to hydrolysis due to the strong carbon-fluorine bonds. Aniline (B41778) derivatives can undergo hydrolysis of the amino group, but this is generally a slow process for arylamines unless catalyzed by strong acids or bases. Therefore, it is anticipated that this compound would exhibit significant hydrolytic stability in aqueous environments under normal conditions.

Bioremediation and Microbial Degradation Processes

Bioremediation, utilizing the metabolic capabilities of microorganisms, is a key process for the environmental detoxification of persistent organic pollutants. The degradation of halogenated anilines by microbial consortia has been a subject of research, providing a framework for understanding the potential fate of this compound.

Under anaerobic conditions, reductive dehalogenation is a primary mechanism for the microbial degradation of chlorinated aromatic compounds. nih.govpsu.edu This process involves the removal of a halogen substituent and its replacement with a hydrogen atom, with the halogenated compound serving as an electron acceptor. psu.edu While direct evidence for the reductive dehalogenation of this compound is lacking, studies on related compounds offer valuable insights.

For instance, microbial reductive dechlorination of polychlorinated biphenyls (PCBs) has been shown to preferentially attack meta and para chlorines. nih.govpsu.edu In the case of this compound, microbial action could potentially lead to the sequential removal of the chlorine atoms at the C-2 and C-4 positions. A study on the anaerobic microbial degradation of 3,4-dihaloanilines by a Rhodococcus sp. strain identified reductive deamination as a novel initial step, leading to the formation of dihalobenzene intermediates. nih.gov This suggests that microbial consortia might employ a deamination strategy prior to or in parallel with dehalogenation for substituted anilines.

Table 2: Microbial Consortia and Reductive Dehalogenation of Related Compounds

| Microorganism/Consortium | Substrate | Key Findings | Reference |

| Dehalococcoides spp. | Polychlorinated biphenyls (PCBs) | Responsible for reductive dechlorination, particularly of meta- and para-chlorines. | nih.gov |

| Rhodococcus sp. strain 2 | 3,4-Dihaloanilines | Capable of reductive deamination to form dihalobenzene intermediates under nitrate-reducing conditions. | nih.gov |

| Anaerobic sediment microcosms | Polychlorinated biphenyls (PCBs) | Dechlorination is influenced by factors such as temperature, pH, and the availability of electron donors. nih.gov | nih.gov |

Under aerobic conditions, the microbial degradation of anilines often proceeds through oxidative pathways. A common initial step is oxidative deamination, catalyzed by enzymes like aniline dioxygenase, which converts the aniline to a catechol derivative. sciepub.com The resulting catechol can then undergo ring cleavage via either the ortho- or meta-cleavage pathway, leading to the formation of intermediates that can enter central metabolic pathways. nih.gov

The degradation of 3,4-dichloroaniline (B118046) (3,4-DCA) and 3,4-difluoroaniline (B56902) (3,4-DFA) by Pseudomonas fluorescens 26-K has been studied. nih.govresearchgate.net In the case of 3,4-DCA, the degradation pathway was suggested to involve dehalogenation and hydroxylation of the aromatic ring, followed by cleavage by catechol 2,3-dioxygenase (meta-cleavage). nih.govresearchgate.net For 3,4-DFA, the activity of catechol 1,2-dioxygenase (ortho-cleavage) was detected. nih.govresearchgate.net These findings suggest that microbial systems can adapt to different halogen substituents on the aniline ring. The presence of trifluoromethyl groups on this compound would likely influence the feasibility and pathway of oxidative degradation, potentially making the compound more recalcitrant.

The specific enzymes involved in the biotransformation of this compound have not been characterized. However, research on the enzymatic transformation of other halogenated aromatic compounds provides a basis for postulating potential enzymatic activities. Halogenating and dehalogenating enzymes are known to be mechanistically diverse. nih.gov

Flavin-dependent halogenases (FDHs) are a class of enzymes that can catalyze the electrophilic halogenation of aromatic substrates. frontiersin.orgresearchgate.net Conversely, reductive dehalogenases play a crucial role in anaerobic degradation. The initial steps of aerobic degradation are often catalyzed by oxygenases. For aniline and its derivatives, aniline dioxygenase, a multicomponent enzyme system, is responsible for the initial hydroxylation and deamination to form catechols. sciepub.com

In the degradation of 3,4-dichloroaniline by Pseudomonas fluorescens 26-K, 3-chloro-4-hydroxyaniline was identified as a metabolite, indicating a hydroxylation step. nih.gov Similarly, for 3,4-difluoroaniline, 3-fluoro-4-hydroxyaniline was found as an intermediate. nih.gov The characterization of metabolites is essential for elucidating the complete degradation pathway. For this compound, potential initial metabolites could include monochlorinated derivatives, hydroxylated intermediates, and the corresponding catechols, depending on whether reductive or oxidative pathways are dominant.

Table 3: Enzymes Involved in the Degradation of Halogenated Aromatic Compounds

| Enzyme Class | Function | Example Substrates | Reference |

| Reductive Dehalogenases | Removal of halogen substituents under anaerobic conditions. | Polychlorinated biphenyls, Chlorinated ethenes | nih.govresearchgate.net |

| Aniline Dioxygenase | Oxidative deamination of aniline to form catechol. | Aniline, Chloroanilines | sciepub.com |

| Catechol Dioxygenases (1,2- and 2,3-) | Cleavage of the aromatic ring of catechol intermediates. | Catechol, Chlorocatechols | nih.gov |

| Flavin-dependent Halogenases | Electrophilic halogenation of aromatic compounds. | Tryptophan, Phenols | frontiersin.orgresearchgate.net |

Sorption and Leaching Behavior in Soil and Aquatic Systems

The movement of this compound from the point of application to other environmental compartments is largely controlled by its sorption to soil particles and its subsequent potential for leaching into groundwater.

Sorption:

The sorption of organic compounds to soil is a key process that influences their bioavailability and mobility. For aniline derivatives, research has consistently shown that sorption is strongly influenced by the organic matter content of the soil and the soil's pH. researchgate.netnih.gov Generally, higher organic matter content leads to greater sorption. researchgate.net The mechanism often involves an ion exchange process, where the protonated amine group of the aniline acts as a cation. nih.gov

For halogenated anilines specifically, the sorption process can be complex. Studies on 3,4-dichloroaniline have demonstrated that its sorption is well-described by the Freundlich equation, indicating a heterogeneous surface interaction. researchgate.net While specific data for this compound is unavailable, it is reasonable to hypothesize that its sorption behavior would also be significantly dictated by the organic carbon content of the soil. The presence of two trifluoromethyl groups, which are strongly electron-withdrawing, would influence the compound's polarity and its interaction with soil components.

Leaching:

The potential for a chemical to leach through the soil profile and contaminate groundwater is a significant environmental concern. This potential is inversely related to its sorption affinity. Compounds that are weakly sorbed are more likely to be transported with percolating water.

General principles suggest that persistent organic pollutants with low soil sorption coefficients (Koc) have a higher leaching potential. researchgate.net For instance, 2,4-dichloroaniline (B164938) has been noted to have a relatively low sorption to soil particles, suggesting a potential to leach into groundwater. ethz.ch Given the structural similarities, it is plausible that this compound could also exhibit mobility in the soil, although the two trifluoromethyl groups would likely increase its hydrophobicity and thus its tendency to sorb to organic matter, potentially reducing its leaching potential compared to less substituted anilines.

To accurately predict the leaching behavior of this compound, experimental determination of its soil organic carbon-water (B12546825) partitioning coefficient (Koc) is essential. Quantitative Structure-Activity Relationship (QSAR) models can provide estimations for such parameters when experimental data is lacking. nih.govnih.gov

Interactive Data Table: Factors Influencing Sorption of Anilines

| Factor | Influence on Sorption | Rationale |

| Soil Organic Matter | Increases sorption | Provides a major sorbent phase for organic compounds. researchgate.net |

| Soil pH | Influences sorption | Affects the protonation state of the aniline's amino group. nih.gov |

| Clay Content | Can contribute to sorption | Provides cation exchange sites. researchgate.net |

| Presence of Co-contaminants | Can affect sorption | Competition for sorption sites can occur. researchgate.net |

Detection and Quantification of Degradation Products in Environmental Matrices

The identification and measurement of degradation products are crucial for understanding the complete environmental fate of a compound and for assessing the potential risks posed by its transformation products.

Analytical Methods:

The detection and quantification of aniline derivatives in environmental samples like soil and water are typically achieved using chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods employed. thermofisher.com For halogenated compounds, GC coupled with an electron capture detector (ECD) or a mass spectrometer (MS) is often used due to its high sensitivity and selectivity. epa.gov HPLC is also a viable alternative, particularly for polar and thermolabile compounds, as it often does not require a derivatization step. thermofisher.com

For complex environmental matrices, a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction, is usually necessary to remove interferences and concentrate the analytes before instrumental analysis. thermofisher.com

Potential Degradation Products:

The degradation of halogenated anilines in the environment can proceed through various pathways, including microbial degradation and photolysis. For 2,4-dichloroaniline, biodegradation can be initiated by a reductive dechlorination step, followed by oxidative deamination to form chlorocatechols. ethz.ch

The degradation of this compound is likely to be a complex process. The presence of both chlorine and trifluoromethyl substituents on the aniline ring will influence the susceptibility of the molecule to microbial attack and other degradation mechanisms. Research on the degradation of other chlorinated phenols has shown that the process can be initiated by oxidative dechlorination to form quinones, which are then further transformed. nih.gov It is plausible that similar pathways could be involved in the breakdown of this compound.

However, without specific studies on this compound, the identity of its degradation products in various environmental matrices remains speculative. Further research is critically needed to identify these transformation products and to develop analytical methods for their detection and quantification.

Interactive Data Table: Common Analytical Techniques for Aniline Derivatives

| Technique | Detector | Common Applications | Key Advantages |

| Gas Chromatography (GC) | Mass Spectrometry (MS), Electron Capture Detector (ECD) | Analysis of volatile and semi-volatile organic compounds in soil, water, and air. epa.gov | High sensitivity and selectivity, especially for halogenated compounds. |

| High-Performance Liquid Chromatography (HPLC) | UV-Visible Detector, Mass Spectrometry (MS) | Analysis of polar and non-volatile compounds in water and soil extracts. thermofisher.com | Suitable for a wide range of compounds, often without derivatization. |

Applications in Advanced Organic Synthesis and Functional Materials

Role as Key Intermediates in Pharmaceutical Compound Synthesis

2,4-Dichloro-bis(trifluoromethyl)aniline serves as a critical building block in the synthesis of various pharmaceutical compounds. The presence of trifluoromethyl groups is known to enhance the biological activity of molecules.

Precursors in Agrochemical and Pesticide Development

The structural motifs found in this compound are highly relevant in the agrochemical sector. The inclusion of trifluoromethyl groups is a common strategy in the design of modern pesticides, with over 40% of current fluorine-containing pesticides featuring this moiety. nih.gov

A related compound, 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278), is a key intermediate in the production of the broad-spectrum insecticide, fipronil. nbinno.comgoogle.com This highlights the utility of dichlorinated and trifluoromethylated anilines in creating effective crop protection agents. The synthesis of these anilines often starts from materials like 4-chlorobenzotrifluoride, which undergoes chlorination and amination reactions. google.comwipo.int

The development of herbicides also benefits from trifluoromethyl-containing building blocks. For instance, trifluoromethylpyridines, synthesized from precursors like 2-chloro-5-(trifluoromethyl)pyridine, are integral to various herbicides. nih.gov The synthetic pathways to these agrochemicals underscore the industrial importance of halogenated and trifluoromethylated aromatic compounds.

Table 1: Examples of Agrochemicals Derived from Related Precursors

| Agrochemical | Precursor | Application |

|---|---|---|

| Fipronil | 2,6-dichloro-4-(trifluoromethyl)aniline | Insecticide nbinno.comgoogle.com |

| Fluazifop-butyl | 2-chloro-5-(trifluoromethyl)pyridine | Herbicide nih.gov |

| Dithiopyr | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Herbicide nih.gov |

| Thiazopyr | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Herbicide nih.gov |

| Pyroxsulam | (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Herbicide nih.gov |

Building Blocks for the Synthesis of Dyes, Pigments, and Imaging Materials

The electronic properties conferred by the chloro and trifluoromethyl groups make aniline (B41778) derivatives like this compound valuable in the synthesis of dyes, pigments, and materials for imaging applications. While direct examples for the title compound are not prevalent, the general class of fluorinated anilines is utilized in this field. nih.gov

The synthesis of novel platinum(II) complexes for potential use in organic light-emitting diodes (OLEDs) demonstrates the application of related fluorinated ligands. These complexes, featuring bis(3-(trifluoromethyl)-pyrazolyl)-borate auxiliary ligands, emit light in the green-blue spectrum. acs.org The synthesis of these ligands starts from precursors like 2-chloro-3-nitropyridine (B167233) and various para-substituted anilines, showcasing how substituted anilines are incorporated into light-emitting materials. acs.org

Contribution to the Development of Liquid Crystalline Materials and Optoelectronic Devices

The introduction of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy for creating liquid crystals with specific properties, such as low viscosity and controlled dielectric anisotropy, which are crucial for high-performance liquid-crystal displays (LCDs). nih.govbeilstein-journals.org

Research into new liquid crystalline materials has explored the synthesis of Schiff bases derived from trifluoromethyl-substituted anilines. For example, (E)-4-(alkyloxy)-N-{(trifluoromethyl)benzylidene}aniline derivatives have been synthesized and their mesomorphic properties studied. nih.gov These studies investigate how the position of the trifluoromethyl group and the length of alkoxy chains influence the liquid crystalline behavior. nih.gov

Furthermore, the synthesis of liquid crystals containing selectively fluorinated cyclopropanes highlights the diverse approaches to designing these materials. beilstein-journals.org While not directly involving this compound, this research underscores the principle of using fluorinated building blocks to fine-tune the physical and thermodynamic properties of liquid crystals for optoelectronic applications. beilstein-journals.org

Table 2: Research on Liquid Crystals with Fluorinated Moieties

| Compound Type | Key Fluorinated Moiety | Investigated Properties | Reference |

|---|---|---|---|

| Schiff Bases | (Trifluoromethyl)benzylidene aniline | Mesomorphic behavior, thermal properties | nih.gov |

| Bicyclohexanes | Fluorinated termini | Dielectric anisotropy | beilstein-journals.org |

| Bis(cyclohexyl)ethanes | Fluorinated termini | Dielectric anisotropy | beilstein-journals.org |

Design and Synthesis of Ligands for Catalytic Systems

The steric and electronic properties of this compound make it and its isomers valuable precursors for ligands in catalytic systems. The presence of bulky and electron-withdrawing trifluoromethyl groups can significantly influence the stability and reactivity of metal complexes. researchgate.net

For instance, 2,4,6-tris(trifluoromethyl)aniline (B44841) is a target for creating robust supporting ligands for catalysis due to the inertness of the C-F bonds. researchgate.net This hindered aniline can be synthesized from 1,3,5-tris(trifluoromethyl)benzene (B44845) through a two-step process of deprotonation/iodination followed by a copper-catalyzed amination. researchgate.net

Similarly, Schiff base ligands derived from the condensation of dichlorosalicylaldehyde and 2-trifluoromethylaniline have been synthesized and structurally characterized. nih.gov These types of ligands can coordinate with various metal centers to form catalysts for a range of organic transformations. The synthesis of novel copper(II) complexes with dipinodiazafluorene ligands also illustrates the use of complex organic structures, which can be derived from aniline precursors, in catalysis. mdpi.com

Future Research Directions and Emerging Trends for 2,4 Dichloro Bis Trifluoromethyl Aniline

The landscape of fluorine chemistry is continually evolving, driven by the unique properties that fluorine atoms impart to organic molecules. For complex structures like 2,4-Dichloro-bis(trifluoromethyl)aniline, future research is poised to address challenges in synthesis, explore novel applications, and understand its environmental lifecycle. Emerging trends point towards a multidisciplinary approach, integrating green chemistry, advanced analytics, and computational modeling to unlock the full potential of such highly functionalized aromatic compounds.

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 258.97 g/mol | |

| Boiling Point | ~213°C (estimated) | |

| Solubility | Soluble in DCM, DMF; insoluble in H₂O |

Q. Table 2: Troubleshooting Synthesis Challenges

| Issue | Solution |

|---|---|

| Low Yield | Optimize NCS stoichiometry; use anhydrous conditions |

| Byproduct Formation | Increase purification steps (e.g., silica gel chromatography) |

| Reaction Stalling | Add catalytic Lewis acids (e.g., FeCl₃) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.